molecular formula C10H9BrO4 B1329997 Dimethyl 5-bromoisophthalate CAS No. 51760-21-5

Dimethyl 5-bromoisophthalate

Cat. No. B1329997
CAS RN: 51760-21-5
M. Wt: 273.08 g/mol
InChI Key: QUJINGKSNJNXEB-UHFFFAOYSA-N
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Description

Dimethyl 5-bromoisophthalate is a chemical compound that serves as a versatile intermediate in the synthesis of various polymers and organic molecules. It is characterized by the presence of a bromine atom and two ester groups attached to an isophthalate moiety. This compound is used in the synthesis of hyperbranched polyesters, metallophthalocyanines with antioxidant and antibacterial properties, and as a fluorogenic substrate for proteinases .

Synthesis Analysis

The synthesis of polymers based on dimethyl 5-bromoisophthalate involves melt condensation polymerization, which exhibits unique molecular weight growth characteristics. The synthesis of metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents involves characterizing the novel compounds using various spectroscopic techniques . Additionally, the synthesis of amino acid and peptide derivatives of dimethyl 5-aminoisophthalate as fluorogenic substrates for proteinases has been reported, indicating the versatility of dimethyl 5-bromoisophthalate derivatives in synthesizing biologically relevant compounds .

Molecular Structure Analysis

The molecular structure of dimethyl 5-bromoisophthalate derivatives has been studied using single crystal X-ray structural analysis, revealing the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in materials science . The structure and hydrogen bonding in related compounds, such as 5-(dimethylphenylammonium)-valeric acid bromide hydrate, have been characterized by X-ray diffraction and computational methods .

Chemical Reactions Analysis

Dimethyl 5-bromoisophthalate undergoes various chemical reactions, including polymerization, cyclization, and core-termination reactions, to form hyperbranched polyesters with controlled molecular weights . The compound also reacts with metal nitrates and dipyridyl-type auxiliary ligands to form coordination polymers with interesting magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from dimethyl 5-bromoisophthalate include solubility in common organic solvents and low intrinsic viscosities, which are indicative of their potential applications in materials science . The thermal stability of these polymers and related coordination polymers has been reported to be up to 350–410°C . The third-order nonlinear optical properties of bromo[tri-α-(2,4-dimethyl-3-pentyloxy)subphthalocyanine]boron complex, a derivative of dimethyl 5-bromoisophthalate, have been studied, revealing strong nonlinear absorption and refractive performance .

Scientific Research Applications

Dimethyl 5-bromoisophthalate is a chemical compound with the molecular formula C10H9BrO4 . It is a white to orange to green powder or crystal . It has a melting point of 87.0 to 91.0 °C and a boiling point of 159 °C/0.4 mmHg . It is soluble in methanol .

This compound is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product. In this case, Dimethyl 5-bromoisophthalate could be used in the synthesis of various pharmaceutical drugs.

Dimethyl 5-bromoisophthalate is primarily used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product. In this case, Dimethyl 5-bromoisophthalate could be used in the synthesis of various pharmaceutical drugs .

Safety And Hazards

Dimethyl 5-bromoisophthalate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

dimethyl 5-bromobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJINGKSNJNXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068667
Record name Dimethyl 5-bromoisophthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-bromoisophthalate

CAS RN

51760-21-5
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester
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Record name Dimethyl 5-bromoisophthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 5-bromoisophthalate
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Synthesis routes and methods I

Procedure details

Conventionally, it is known that selective bromination of aromatic compounds having an electron-attracting group is very difficult. As techniques related to such a reaction, it is known, for example as a method for preparing dialkyl 5-bromoisophtalate a method comprising brominating dimethyl isophthalate with bromine at the presence of bromine trifluoride (BrF3) to give dimethyl 5-bromoisophtalate in a 55% yield (J. Org. Chem., 58, 239 (1993)). This method, however, uses bromine trifluoride that is expensive and intractable, and leads an aimed product in a low yield. Therefore, the above-mentioned method is not practical.
[Compound]
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dialkyl 5-bromoisophtalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
bromine trifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-bromobenzene-1,3-dicarboxylic acid (5 g, 20.4 mmol, 1.0 eq) was dissolved in DMF (150 mL). Cs2CO3 (33.2 g, 102 mmol, 5.0 eq) was added and the reaction stirred for 30 min. MeI (7.2 g, 51 mmol, 2.5 eq) was added dropwise and the solution was stirred at room temperature overnight. Water was added and the aqueous layer was extracted with EtOAc. The combined organic extracts were dried (Na2SO4), filtered and evaporated in vacuo to give the title compound as a colourless oil (5 g, 90%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step Two
Name
Quantity
7.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
SJ Taylor, RF Storey - Journal of Polymer Science Part A …, 2004 - Wiley Online Library
… In the synthesis of BPTCC, tetrafunctionality was achieved via the coupling of dimethyl 5-bromoisophthalate (DMBI) using nickel dibromide bis(triphenylphosphine) and zinc in the …
Number of citations: 7 onlinelibrary.wiley.com
D Wang, JM Schlegel, E Galoppini - Tetrahedron, 2002 - Elsevier
… Sonogashira cross-coupling 15 of dimethyl-5-bromoisophthalate 1 with trimethylsilylacetylene, followed by deprotection with TBAF, produced alkyne 2. Suzuki-type coupling 16 of 2 with …
Number of citations: 28 www.sciencedirect.com
X Ma, L Zhang, M Xia, X Zhang, Y Zhang - Journal of hazardous materials, 2018 - Elsevier
… was synthesized from dimethyl 5-bromoisophthalate and potassium vinyltrifluoroborate (… ) was designed and synthesized by changing dimethyl 5-bromoisophthalate to dimethyl 5-…
Number of citations: 13 www.sciencedirect.com
C Li, Y Shi, Q Chen, K Zhang… - The Journal of Organic …, 2023 - ACS Publications
… As the priority, the suitable conditions were screened out by the homocoupling reaction of dimethyl 5-bromoisophthalate as a model reaction (Table 1). While 100 C was far below …
Number of citations: 1 pubs.acs.org
Y Okada, M Yokozawa, M Akiba, K Oishi… - Organic & …, 2003 - pubs.rsc.org
A variety of aromatic compounds with both activating and deactivating substituents were brominated with sodium monobromoisocyanurate (SMBI) 1, diethyl ether, diethyl ether–…
Number of citations: 27 pubs.rsc.org
V Luca, JJ Tejada, D Vega, G Arrachart… - Inorganic …, 2016 - ACS Publications
… 5-Bromoisophthalic acid was treated by thionyl chloride and a methanolic solution to provide dimethyl 5-bromoisophthalate, which was then engaged in a catalytic Arbusov reaction. …
Number of citations: 43 pubs.acs.org
M Roemer, A Gillespie, D Jago… - Journal of the …, 2022 - ACS Publications
… -diethynyl-DHPs starting from dimethyl 5-bromoisophthalate. The originally proposed route to … After Sonogashira coupling of commercially available dimethyl 5-bromoisophthalate with a …
Number of citations: 10 pubs.acs.org
R Zogota, L Kinena, C Withers-Martinez… - European Journal of …, 2019 - Elsevier
… Benzoic acids 15a-s were prepared from dimethyl 5-bromoisophthalate (Scheme 2). Pd-catalyzed amination with piperidine afforded 12a, which was hydrolysed to isophthalic …
Number of citations: 24 www.sciencedirect.com
Y Gao, C Feng, T Seo, K Kubota, H Ito - Chemical science, 2022 - pubs.rsc.org
… Subsequently, 4 was subjected to a second mechanochemical solid-state Sonogashira coupling with dimethyl 5-bromoisophthalate (2x), which afforded the target molecule 5 in 51% …
Number of citations: 35 pubs.rsc.org
GT Crisp, PD Turner, KA Stephens - Journal of organometallic chemistry, 1998 - Elsevier
… The coupling of phenylacetylene with dimethyl 5-bromoisophthalate was examined and showed that the ester functional group is not affected by the reaction conditions with the product …
Number of citations: 90 www.sciencedirect.com

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